HIV RNase H Inhibitory Activity: N-1 Unsubstituted Core (10a) Versus N-1 Biarylmethyl Analog (10t)
Compound 10a, the N-1 unsubstituted 5-hydroxy-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is completely inactive against HIV RNase H (IC₅₀ > 25 µM across three assay formats: HTS-1, HTS-2, HTS-3), whereas N-1 biarylmethyl analog 10t exhibits IC₅₀ values of 1.5 ± 0.2 µM (HTS-1), 5.1 ± 0.5 µM (HTS-2), and 4.9 ± 2.2 µM (HTS-3). [1] This >16.7-fold differential in potency demonstrates that the unsubstituted core is the essential precursor scaffold requiring N-1 functionalization for activity. [1]
| Evidence Dimension | HIV RNase H inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 10a: IC₅₀ > 25 µM (HTS-1, HTS-2, HTS-3) |
| Comparator Or Baseline | 10t (N-1 biarylmethyl analog): IC₅₀ = 1.5 µM (HTS-1), 5.1 µM (HTS-2), 4.9 µM (HTS-3) |
| Quantified Difference | >16.7-fold (HTS-1); >4.9-fold (HTS-2); >5.1-fold (HTS-3) |
| Conditions | Biochemical fluorescence-based RNase H cleavage assay using heteroduplex substrate; pre-incubation protocol; pH 7.4; 37 °C |
Why This Matters
This directly quantifies the compound's role as the inactive baseline scaffold, making it indispensable as a negative control in HIV RNase H inhibitor screening cascades and the starting material for SAR-driven medicinal chemistry optimization.
- [1] Kankanala, J.; Kirby, K. A.; Liu, F.; Miller, L.; Nagy, E.; Wilson, D. J.; Parniak, M. A.; Sarafianos, S. G.; Wang, Z. Design, Synthesis, and Biological Evaluations of Hydroxypyridonecarboxylic Acids as Inhibitors of HIV Reverse Transcriptase Associated RNase H. J. Med. Chem. 2016, 59 (10), 5051–5062. Table 1, compounds 10a and 10t. doi:10.1021/acs.jmedchem.6b00465. View Source
